![molecular formula C27H27N3O5S B15138264 (2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LP23 is a non-arylmethylamine inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. It exhibits significant anti-tumor activity by restoring immune cell function in HepG2/Jurkat T cells and inducing HepG2 cell death. LP23 has shown in vivo efficacy in the B16-F10 tumor model, with a tumor growth inhibition rate of 88.6% at a dosage of 30 mg/kg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LP23 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the non-arylmethylamine moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of LP23 would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for scalability, cost-effectiveness, and environmental considerations. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
LP23 undergoes various chemical reactions, including:
Oxidation: LP23 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on LP23, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
Aplicaciones Científicas De Investigación
LP23 has a wide range of scientific research applications, including:
Chemistry: LP23 is used as a tool compound to study the PD-1/PD-L1 interaction and its inhibition.
Biology: It is employed in cellular assays to investigate immune cell function and tumor cell death.
Medicine: LP23 is being explored as a potential therapeutic agent for cancer treatment due to its ability to restore immune function and induce tumor cell death.
Industry: LP23 can be used in the development of new immunotherapeutic drugs and as a reference compound in drug discovery .
Mecanismo De Acción
LP23 exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This inhibition restores the immune function of T cells, allowing them to effectively target and kill tumor cells. The molecular targets of LP23 include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. By blocking this interaction, LP23 prevents the immune evasion typically employed by cancer cells, leading to enhanced immune-mediated tumor cell death .
Comparación Con Compuestos Similares
Similar Compounds
BMS-202: Another PD-1/PD-L1 inhibitor with an IC50 of 53.6 nM.
PD-1/PD-L1-IN-9: A potent and orally active inhibitor with an IC50 of 3.8 nM.
PD-L1-IN-3: Functions as an inhibitor of the PD-1/PD-L1 axis with an IC50 value of 4.97 nM .
Uniqueness of LP23
LP23 stands out due to its non-arylmethylamine structure, which provides a unique binding affinity and specificity for the PD-1/PD-L1 interaction. Its high potency (IC50: 16.7 nM) and significant in vivo efficacy make it a promising candidate for further development as an immunotherapeutic agent .
Propiedades
Fórmula molecular |
C27H27N3O5S |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[3-[[5-[(2-methyl-3-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]propanoic acid |
InChI |
InChI=1S/C27H27N3O5S/c1-18-22(21-9-3-2-4-10-21)11-6-12-24(18)34-16-25-29-30-27(35-25)36-17-20-8-5-7-19(13-20)14-28-23(15-31)26(32)33/h2-13,23,28,31H,14-17H2,1H3,(H,32,33)/t23-/m0/s1 |
Clave InChI |
AAJMOHIHVOUUDE-QHCPKHFHSA-N |
SMILES isomérico |
CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CN[C@@H](CO)C(=O)O)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CNC(CO)C(=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


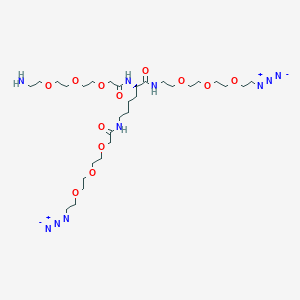
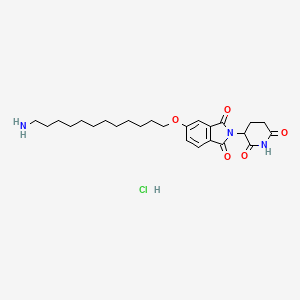

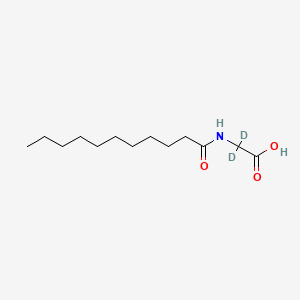
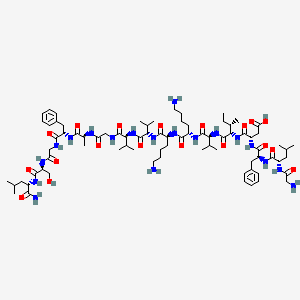
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
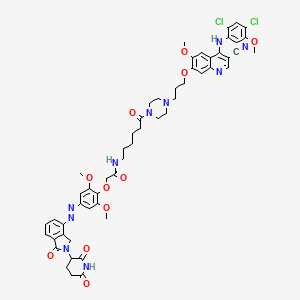
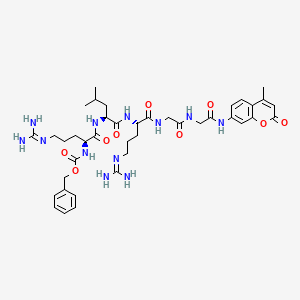
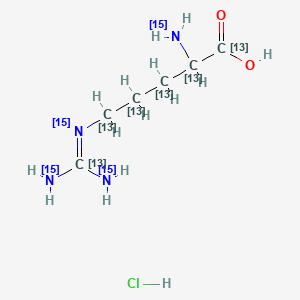
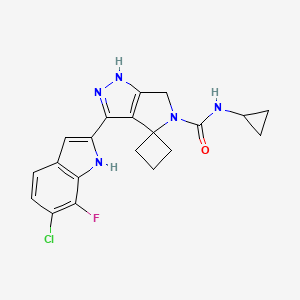
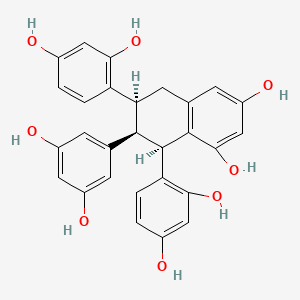

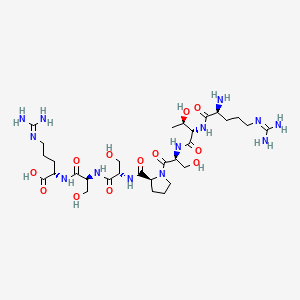
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
